Cas no 7236-30-8 (Dibenz[c,g]azecinium,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6,6-dimethyl-13-oxo-, iodide (1:1))
7236-30-8 structure
Product Name:Dibenz[c,g]azecinium,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6,6-dimethyl-13-oxo-, iodide (1:1)
Numero CAS:7236-30-8
MF:C6H3BrN2O5
MW:263.002420663834
CID:577466
PubChem ID:264641
Update Time:2025-04-19
Dibenz[c,g]azecinium,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6,6-dimethyl-13-oxo-, iodide (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dibenz[c,g]azecinium,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6,6-dimethyl-13-oxo-, iodide (1:1)
- 2-Bromo-4,6-dinitrophenol
- 7236-30-8
- SCHEMBL8329477
- 2-bromo-4,6-dinitro-phenol
- DTXSID10945837
- NSC-99813
- Phenol, 2-bromo-4,6-dinitro-
- NS00001736
- NSC99813
- 2,4-Dinitro-6-bromophenol
- 6-Bromo-2,4-dinitrophenol
- 2316-50-9
-
- Inchi: 1S/C6H3BrN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H
- Chiave InChI: LGAQVCNAUXQEJZ-UHFFFAOYSA-N
- Sorrisi: BrC1C=C(C=C(C=1O)[N+](=O)[O-])[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 261.92253g/mol
- Massa monoisotopica: 261.92253g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 112Ų
Dibenz[c,g]azecinium,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6,6-dimethyl-13-oxo-, iodide (1:1) Letteratura correlata
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
7236-30-8 (Dibenz[c,g]azecinium,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6,6-dimethyl-13-oxo-, iodide (1:1)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti